molecular formula C17H16ClN5O2S B2418933 2-((1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 874467-16-0

2-((1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2418933
CAS No.: 874467-16-0
M. Wt: 389.86
InChI Key: VZDFDONJCNSIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-11-7-8-12(9-13(11)18)23-17(20-21-22-23)26-10-16(24)19-14-5-3-4-6-15(14)25-2/h3-9H,10H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDFDONJCNSIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a member of the tetrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Formula and Characteristics

  • Molecular Formula : C13H11ClN6OS2
  • Molecular Weight : 366.85 g/mol
  • CAS Number : 370092-42-5

The compound features a tetrazole ring, a chlorinated aromatic moiety, and a methoxy-substituted phenyl group, contributing to its unique biological properties.

Physical Properties

PropertyValue
Density1.62 g/cm³
pKa7.35

Antitumor Activity

Research indicates that compounds containing tetrazole and thiazole rings exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating several thiazole derivatives, the compound demonstrated an IC50 value comparable to known chemotherapeutics like doxorubicin. The presence of the chlorinated phenyl group was found to enhance its cytotoxicity by improving cell membrane permeability and interaction with target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer progression. The following mechanisms have been proposed:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It may inhibit key signaling pathways (e.g., MAPK/ERK) that are crucial for tumor growth and survival.
  • Induction of Apoptosis : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins (like Bcl-2), it promotes programmed cell death.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • The presence of the tetrazole ring is essential for enhancing antitumor activity.
  • Substitution patterns on the aromatic rings significantly influence potency; for instance, electron-donating groups (like methoxy) at specific positions increase biological activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other tetrazole derivatives:

Compound NameStructure FeaturesIC50 (µg/mL)Activity Type
Compound ATetrazole + Thiazole1.61Antitumor
Compound BTetrazole + Phenyl1.98Antimicrobial
This CompoundTetrazole + Chlorophenyl + Methoxy<1.50Antitumor

This comparative analysis illustrates that the incorporation of specific substituents can significantly enhance biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.